

Application Notes and Protocols for L-369 in siRNA-Mediated Gene Silencing

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Compound of Interest

Compound Name: L-369

Cat. No.: B15575614

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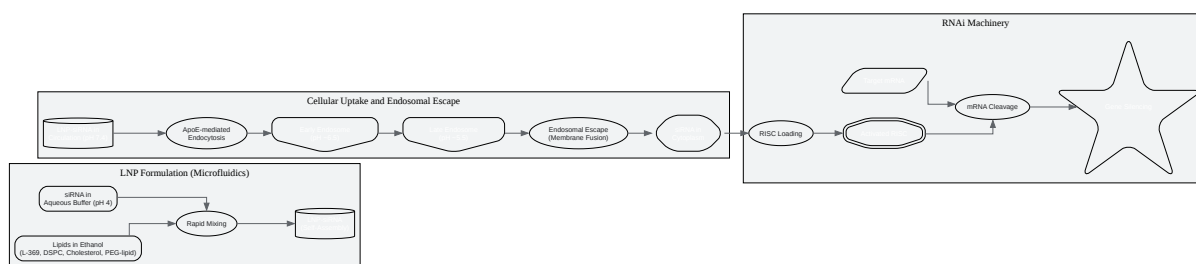
For Researchers, Scientists, and Drug Development Professionals

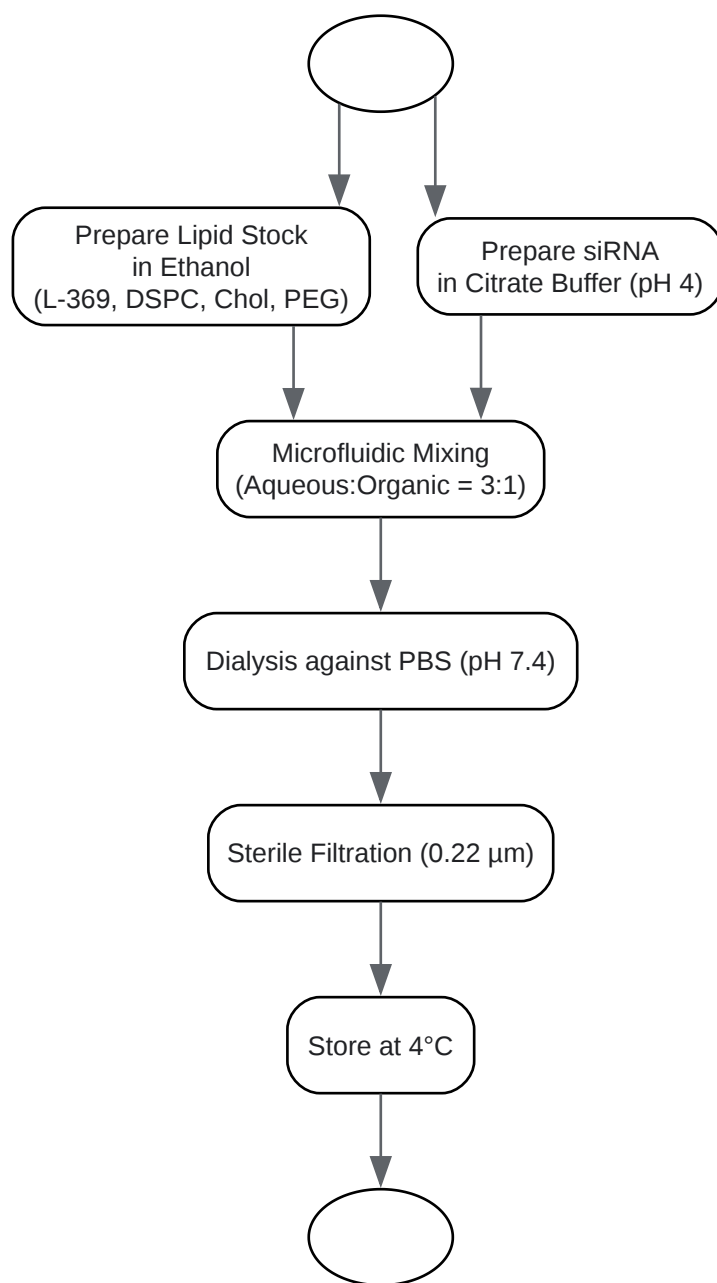
Introduction

L-369 is a novel, ionizable cationic lipid designed for the efficient in vivo delivery of small interfering RNA (siRNA)[1]. As a key component of lipid nanoparticles (LNPs), **L-369** facilitates the encapsulation of siRNA, protects it from degradation, and enables its delivery to target cells, leading to sequence-specific gene silencing. These application notes provide a comprehensive guide to utilizing **L-369** in siRNA-mediated gene silencing experiments, including detailed protocols for the formulation of **L-369**-containing LNPs, in vitro and in vivo experimental workflows, and methods for assessing gene silencing efficacy and cytotoxicity. While specific performance data for **L-369** is emerging, the protocols provided are based on well-established methods for similar ionizable lipids, such as DLin-MC3-DMA, which is a component of the FDA-approved siRNA therapeutic, Onpattro®[2][3][4][5][6][7].

Mechanism of Action: LNP-mediated siRNA Delivery

LNP-siRNA delivery is a multi-step process that begins with the formulation of the nanoparticles and culminates in the silencing of the target gene within the cell.





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